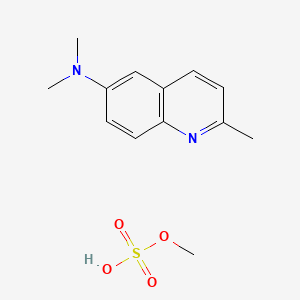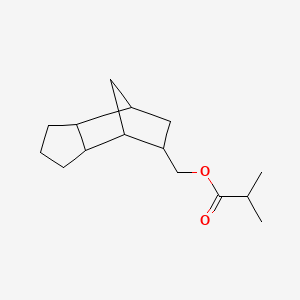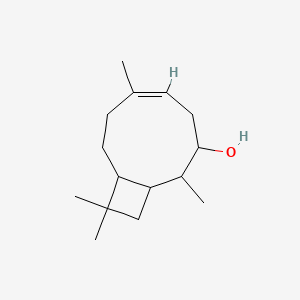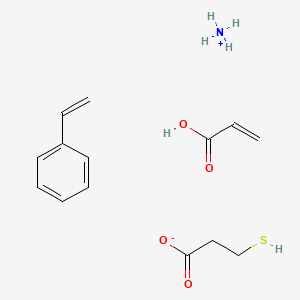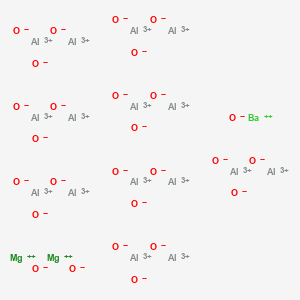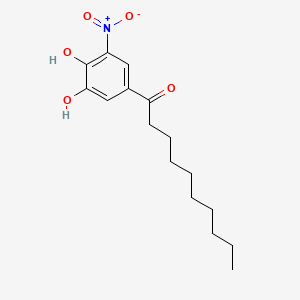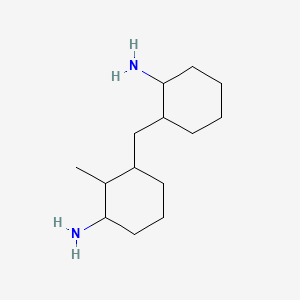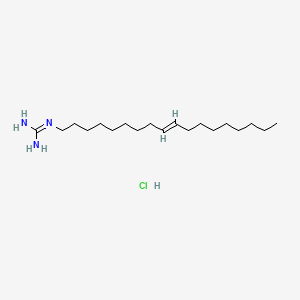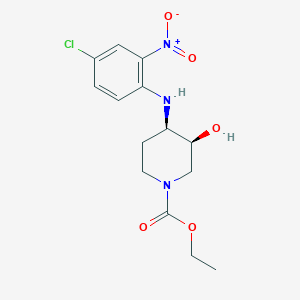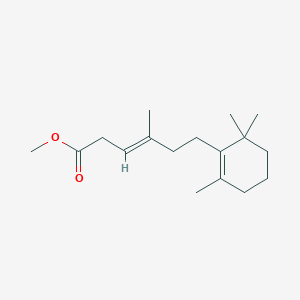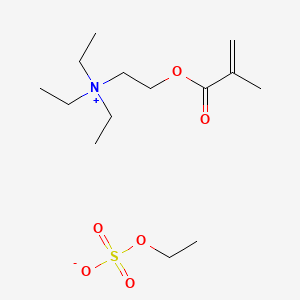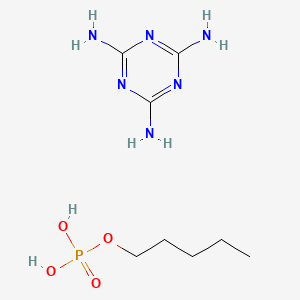
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine typically involves the reaction of pentyl dihydrogen phosphate with 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with the use of advanced equipment and technology to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological research to study its effects on different biological systems and processes.
Industry: It is used in industrial processes, including the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine include other derivatives of 1,3,5-triazine and phosphate compounds, such as:
- 1,3,5-triazine-2,4,6-triamine (melamine)
- 1,3,5-triazine-2,4,6-triol (cyanuric acid)
- Phosphoric acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
132128-73-5 |
|---|---|
Molekularformel |
C8H19N6O4P |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C5H13O4P.C3H6N6/c1-2-3-4-5-9-10(6,7)8;4-1-7-2(5)9-3(6)8-1/h2-5H2,1H3,(H2,6,7,8);(H6,4,5,6,7,8,9) |
InChI-Schlüssel |
AGDCEMDLAIIIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


